![molecular formula C21H21F3N4O B2701774 3-[4-[[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidine-1-carbonyl]benzonitrile CAS No. 2415512-09-1](/img/structure/B2701774.png)
3-[4-[[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidine-1-carbonyl]benzonitrile
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Overview
Description
The compound “3-[4-[[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidine-1-carbonyl]benzonitrile” is a complex organic molecule. It contains several functional groups, including a trifluoromethyl group, a pyridin-2-yl group, a piperidine ring, and a benzonitrile group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its various functional groups. The trifluoromethyl group, for example, would likely have a strong electron-withdrawing effect, influencing the reactivity of the molecule .Chemical Reactions Analysis
The compound could potentially participate in a variety of chemical reactions, depending on the conditions. For example, the trifluoromethyl group could potentially undergo reactions with nucleophiles, and the piperidine ring could potentially participate in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could potentially increase the compound’s lipophilicity, influencing its solubility and stability .Scientific Research Applications
Medicinal Chemistry and Drug Development
4-Methyl-3-(trifluoromethyl)aniline: serves as a valuable building block in the synthesis of pharmaceutical compounds. Researchers utilize it to create novel drug candidates due to its unique structural features. For instance, it has been employed in the synthesis of tert-butyl 4-methyl-3-(trifluoromethyl)phenylcarbamate , which could have potential therapeutic applications .
Antimicrobial Agents
In the realm of antimicrobial research, derivatives of this compound have shown promise. Notably, compounds 1a and 1b , which share structural similarities with 4-Methyl-3-(trifluoromethyl)aniline , exhibit good antimicrobial potential . Further investigations into its antibacterial and antifungal properties could yield valuable insights.
Computational Chemistry and Molecular Docking Studies
Researchers have employed computational methods to explore the interactions of 4-Methyl-3-(trifluoromethyl)aniline with biological targets. In silico molecular docking studies have investigated its binding affinity and potential as an antimicrobial agent . Such studies aid in drug discovery and optimization.
Fluvoxamine Synthesis
4-(Trifluoromethyl)benzonitrile: , a key intermediate synthesized from 4-Methyl-3-(trifluoromethyl)aniline , plays a crucial role in the production of the antidepressant drug fluvoxamine . Understanding its reactivity and transformations is essential for efficient drug synthesis .
Organic Synthesis and Functional Group Transformations
Organic chemists utilize this compound in various synthetic pathways. For example, it participates in nickel-catalyzed arylcyanation reactions, leading to the formation of diverse functionalized molecules. Its trifluoromethyl group enhances reactivity and selectivity .
Agrochemicals and Crop Protection
While not as extensively explored, the trifluoromethyl moiety in this compound could find applications in agrochemicals. Researchers may investigate its potential as a pesticide or herbicide, leveraging its unique electronic properties.
MilliporeSigma: 4-Methyl-3-(trifluoromethyl)aniline BMC Chemistry: Synthesis and therapeutic potential of imidazole containing compounds MDPI: Crystal structure of (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4 …) MilliporeSigma: 4-(Trifluoromethyl)benzonitrile
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N4O/c1-27(19-12-18(5-8-26-19)21(22,23)24)14-15-6-9-28(10-7-15)20(29)17-4-2-3-16(11-17)13-25/h2-5,8,11-12,15H,6-7,9-10,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAKVVLYYTZAQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)C(=O)C2=CC=CC(=C2)C#N)C3=NC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-({Methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidine-1-carbonyl]benzonitrile |
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